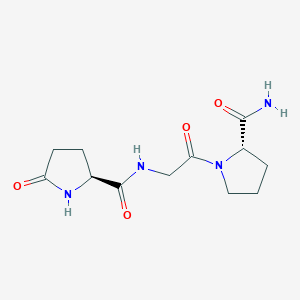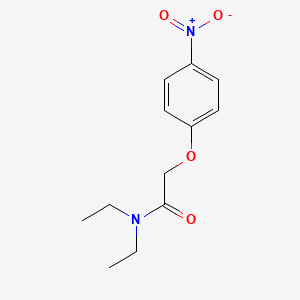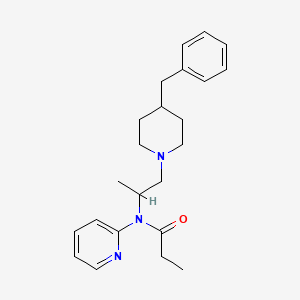
2,2,4-Trimethylpentane-1,1-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethylpentane-1,1-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its use in various industrial applications, particularly in the production of resins and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,4-Trimethylpentane-1,1-diol can be synthesized through several methods. One common method involves the reaction of isobutyraldehyde with formaldehyde in the presence of a base catalyst. This reaction produces this compound as a primary product. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous flow reactors. The process involves the same basic reaction as the laboratory synthesis but is optimized for higher yields and efficiency. The use of advanced catalysts and controlled reaction environments ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-Trimethylpentane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces halides or esters.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethylpentane-1,1-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions involving diols.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of resins, coatings, and plasticizers.
Wirkmechanismus
The mechanism of action of 2,2,4-trimethylpentane-1,1-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with enzymes and proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethylpentane-1,3-diol: Another diol with similar properties but different hydroxyl group positions.
2,2,4-Trimethylpentane: A hydrocarbon with no hydroxyl groups, used primarily as a fuel additive.
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: An ester derivative used in coatings and plasticizers.
Uniqueness
2,2,4-Trimethylpentane-1,1-diol is unique due to its specific hydroxyl group positions, which influence its reactivity and applications. Its ability to undergo various chemical reactions and its use in multiple industries make it a versatile compound.
Eigenschaften
CAS-Nummer |
50986-45-3 |
|---|---|
Molekularformel |
C8H18O2 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
2,2,4-trimethylpentane-1,1-diol |
InChI |
InChI=1S/C8H18O2/c1-6(2)5-8(3,4)7(9)10/h6-7,9-10H,5H2,1-4H3 |
InChI-Schlüssel |
IUYYVMKHUXDWEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(C)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




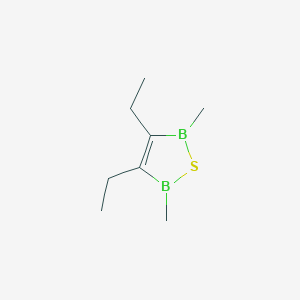
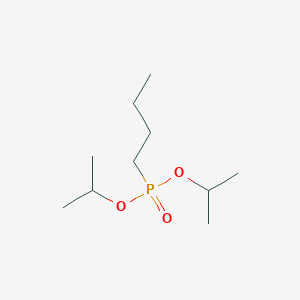
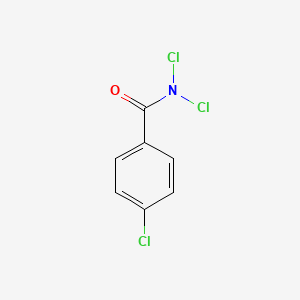
![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)
![Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14648315.png)
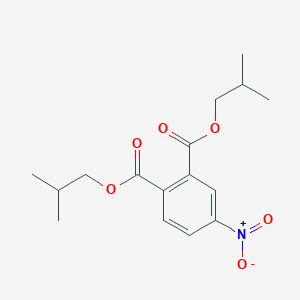
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)
![N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14648327.png)
